Hexacosane

Catalog No.
S584949
CAS No.
630-01-3
M.F
C26H54
M. Wt
366.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexacosane

CAS Number

630-01-3

Product Name

Hexacosane

IUPAC Name

hexacosane

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

HMSWAIKSFDFLKN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

4.64e-09 M
In water, 6.2X10-09 mg/L at 25 °C (est)
Very soluble in benzene, ligroin, chloroform

Synonyms

Cerane, Alkane C26

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC

Origin and Significance:

Hexacosane is a naturally occurring compound found in various plants and fruits, including vanilla beans, Echinacea, peaches, sunflowers, parsnips, coconuts, and papaya [, ]. While its exact function in these organisms remains unclear, its presence suggests a potential role in plant metabolism or structure. Hexacosane isn't a major component in any of these sources and hasn't been linked to any specific functionalities yet. However, its study can contribute to a broader understanding of plant chemistry.

Hexacosane has gained some significance in scientific research due to its specific properties:

  • Model compound: Due to its well-defined structure, hexacosane serves as a model n-alkane for studying various phenomena. Researchers use it to investigate the solid-liquid equilibrium behavior in mixtures with other solvents.
  • Phase-change material: Hexacosane can be chemically modified to create sulfonated hexacosanes. These derivatives exhibit interesting thermal properties, making them useful as phase-change materials for latent heat thermal energy storage applications [].

Molecular Structure Analysis

Hexacosane has a simple yet distinctive molecular structure. It features a linear chain of 26 carbon atoms (C26) each bonded to two hydrogen atoms (H), except for the two carbons at the ends, which each bond to three hydrogens (CH3). This linear arrangement and single carbon-carbon bonds make hexacosane a saturated hydrocarbon [].

A notable aspect of hexacosane's structure is its hydrophobicity (water-repelling nature). The long chain of nonpolar carbon and hydrogen atoms creates a barrier that hinders interaction with polar water molecules [].


Chemical Reactions Analysis

Synthesis:

  • Fischer-Tropsch process: This industrial process converts a mixture of carbon monoxide and hydrogen into a variety of hydrocarbons, potentially including hexacosane.

Decomposition:

Under high temperatures (>500°C) and in the absence of oxygen, hexacosane can undergo thermal cracking, breaking down into smaller alkanes and alkenes (compounds with carbon-carbon double bonds).

(C26H54) Δ → Smaller alkanes + Alkenes

Other Reactions:


Physical And Chemical Properties Analysis

  • Molecular Formula: C26H54 []
  • Molecular Weight: 366.7 g/mol []
  • Physical State: Colorless crystals at room temperature []
  • Melting Point: 59-61 °C (literature values may vary)
  • Boiling Point: Decomposes before boiling []
  • Solubility: Very low in water, soluble in organic solvents like hexane and chloroform []
  • Stability: Stable under normal conditions []

Mechanism of Action (Not Applicable)

Hexacosane doesn't possess a specific biological function or mechanism of action within organisms.

Hexacosane is generally considered to be non-toxic and non-irritating []. However, as with most organic compounds, it's advisable to handle it with care, following basic laboratory safety protocols like wearing gloves and working in a well-ventilated area.

Physical Description

N-hexacosane appears as colorless crystals. Occurs in many natural products.

Color/Form

Monoclinic, triclinic or orthorhombic crystals from benzene; crystals from ethe

XLogP3

13.7

Boiling Point

774 °F at 760 mm Hg (NTP, 1992)
412.2 °C
415 °C

Density

0.8032 at 68 °F (NTP, 1992)

LogP

log Kow = 13.11 (est)

Melting Point

133.5 °F (NTP, 1992)
56.4 °C
56.09 °C

UNII

0CI4OKE9VO

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 5 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.69e-07 mmHg
4.69X10-07 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

630-01-3

Wikipedia

Hexacosane

Biological Half Life

100.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Hexacosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-hexacosane; Matrix: water; Detection Limit: not provided.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types